molecular formula C15H18N2O2S B2395775 Methyl 1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate CAS No. 364615-65-6

Methyl 1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate

Cat. No.: B2395775
CAS No.: 364615-65-6
M. Wt: 290.38
InChI Key: IDKXWTFMQLZAJB-UHFFFAOYSA-N
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Description

Methyl 1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]isoquinoline scaffold. Key structural elements include:

  • 1-Amino group: Enhances reactivity for further derivatization (e.g., hydrazide formation).
  • 5-Ethyl substituent: A hydrophobic alkyl group influencing lipophilicity and steric effects.
  • Methyl ester at position 2: Provides a handle for hydrolysis or transesterification reactions.

Properties

IUPAC Name

methyl 1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-3-10-8-6-4-5-7-9(8)11-12(16)13(15(18)19-2)20-14(11)17-10/h3-7,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKXWTFMQLZAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C3=C1CCCC3)C(=C(S2)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate typically involves multi-step organic reactions. . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of tetrahydrothieno[2,3-c]isoquinolines are highly dependent on substituents at positions 1, 2, and 5. Below is a comparative analysis:

Key Observations :
  • Morpholinyl: Enhances solubility via hydrogen bonding, often linked to improved binding in enzyme targets (e.g., kinases) . Nitrophenyl: Strong electron-withdrawing effects increase oxidative stress modulation, correlating with antioxidant activity .
  • 1-Substituent Reactivity: Amino Group: Enables formation of hydrazides (e.g., carbohydrazide intermediates) for condensation with aldehydes or ketones .
  • Carbonitrile (Nitrophenyl Derivative): Serves as a precursor for carboxamides or thiooxadiazoles, expanding pharmacological diversity .

Biological Activity

Methyl 1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O2SC_{15}H_{18}N_{2}O_{2}S, with a molecular weight of 278.38 g/mol. The compound features a thienoisoquinoline structure, which is known for its diverse pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Condensation of Starting Materials : Combining appropriate precursors under controlled conditions.
  • Cyclization : Forming the cyclic structure characteristic of thienoisoquinolines.
  • Functional Group Transformations : Modifying specific groups to enhance biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance:

  • MCF-7 Cell Line : Exhibited a concentration-dependent reduction in cell viability.
  • Mechanism of Action : The compound may interact with specific molecular targets such as enzymes or receptors involved in cancer cell proliferation and survival pathways.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against a range of pathogens. Studies have reported:

  • Inhibition of Bacterial Growth : Effective against Gram-positive and Gram-negative bacteria.
  • Potential Mechanisms : The exact mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReferences
AnticancerMCF-7 (breast cancer)Induction of apoptosis
AntimicrobialE. coli, S. aureusInhibition of growth

Case Study: Anticancer Efficacy

In a study examining the effects on the MCF-7 breast adenocarcinoma model:

  • Methodology : Cells were treated with varying concentrations of the compound.
  • Results : Significant apoptosis was observed at higher concentrations (IC50 values indicating effective dosage).

This case study highlights the compound's potential as a therapeutic agent in cancer treatment.

The mechanism by which this compound exerts its biological effects involves:

  • Target Interaction : Binding to specific proteins or enzymes that regulate cell growth and apoptosis.
  • Signal Transduction Modulation : Altering signaling pathways that lead to cell death or inhibition of proliferation.

Q & A

Q. What synthetic routes are commonly employed to prepare Methyl 1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, ethyl-1-amino derivatives of tetrahydrothieno[2,3-c]isoquinoline can be modified by reacting with alkylating agents like 2,5-dimethoxytetrahydrofuran under reflux in acetic acid (15 mL, 1 hour). This method introduces substituents at the 5-position (e.g., ethyl groups) while retaining the amino and ester functionalities . Key intermediates, such as 1-amino-5-oxo-4,5,6,7,8,9-hexahydrothieno[2,3-c]isoquinoline-2-carbonitrile, are synthesized via methods described by Hunt et al., involving multi-step cyclization and nitrile formation .

Q. How is the purity of the compound validated during synthesis?

Purity is assessed using high-performance liquid chromatography (HPLC) and melting point determination. For example, related tetrahydrothieno[2,3-c]isoquinoline derivatives exhibit sharp melting points (e.g., 183.5°C–184.6°C for structurally similar compounds), which serve as a preliminary purity indicator . Advanced characterization employs 1^1H/13^{13}C NMR and LC-MS to confirm molecular structure and detect impurities below 3% .

Q. What solvents and reagents are critical for its synthesis?

Acetic acid is a common solvent for cyclocondensation reactions, while sodium acetate acts as a catalyst. For example, refluxing 2-aminothiazol-4(5H)-one with 3-formyl-1H-indole-2-carboxylate in acetic acid (3–5 hours) yields crystalline precipitates, which are purified via recrystallization from DMF/acetic acid mixtures . Ethanol and diethyl ether are used for washing intermediates to remove unreacted starting materials .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with varying alkyl chains at the 5-position?

Yields depend on the steric and electronic properties of the alkylating agent. For example, substituting morpholine with ethyl groups requires precise stoichiometry (1.1 equiv of the alkylating agent) and extended reflux times (up to 5 hours) to overcome steric hindrance . Kinetic studies suggest that sodium acetate (2.0 equiv) enhances nucleophilicity of the amino group, improving coupling efficiency .

Q. What strategies address contradictory bioactivity data across tetrahydroisoquinoline derivatives?

Discrepancies in biological activity (e.g., cytotoxicity or antifungal effects) may arise from alkyl chain length variations. Systematic SAR studies should compare derivatives with C1–C17 chains, as longer chains (C6–C17) may enhance membrane permeability but reduce solubility. Assays must standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (e.g., DMSO ≤0.1%) to minimize artifacts .

Q. How can the amino group at the 1-position be selectively functionalized?

The amino group is reactive toward electrophiles like acyl chlorides or aldehydes. For instance, reacting 1-amino-5-morpholino derivatives with 2,5-dimethoxytetrahydrofuran under acidic conditions selectively generates pyrrolyl substituents without ester hydrolysis . Protecting groups (e.g., Boc) are rarely needed due to the amino group’s low nucleophilicity in acidic media .

Q. What analytical methods resolve structural ambiguities in crystallized intermediates?

Single-crystal X-ray diffraction (SCXRD) is definitive for resolving regiochemical uncertainties. For amorphous intermediates, 2D NMR (e.g., 1^1H-15^{15}N HMBC) confirms connectivity between the thiophene and isoquinoline moieties. LC-MS/MS with collision-induced dissociation (CID) can differentiate isobaric isomers by fragmentation patterns .

Methodological Considerations

Q. How should researchers handle safety risks during synthesis?

The compound’s crystalline precipitates may pose inhalation hazards. Use fume hoods for reflux steps and PPE (nitrile gloves, lab coats) during handling. Waste disposal must comply with protocols for nitrogen-containing heterocycles, as described in safety data sheets for analogous compounds .

Q. What computational tools predict the compound’s pharmacokinetic properties?

Molecular docking (AutoDock Vina) and QSAR models using descriptors like LogP (predicting ~2.1 for this compound) can estimate blood-brain barrier permeability. ADMET predictors (e.g., SwissADME) highlight potential CYP450 interactions due to the ethyl and ester groups .

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